molecular formula C20H18N4O2S B2490521 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide CAS No. 671199-09-0

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2490521
CAS RN: 671199-09-0
M. Wt: 378.45
InChI Key: GXQLKRDYFIMVPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related [1,2,4]triazolo[4,3-a]quinolin compounds involves various chemical reactions, often incorporating amino acid esters and employing methods like DCC coupling or azide coupling. One study details the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the versatility and complexity of creating such molecules (Fathalla, 2015).

Scientific Research Applications

Anticonvulsant Applications

Research indicates that some derivatives of 2-([1,2,4]triazolo[4,3-a]quinoxalin-1-ylthio)acetic acid, a compound structurally related to the one , exhibit notable anticonvulsant activities. For instance, a study synthesized novel quinoxaline derivatives showing promising results in anticonvulsant evaluation using metrazol-induced convulsions models, highlighting their potential in developing new anticonvulsant agents (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, targeting structural requirements essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring their potential in anticancer research (Reddy et al., 2015).

Antihistaminic Agents

Another study focused on the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, revealing their significant in vivo H1-antihistaminic activity. These compounds protected animals from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents. Notably, one compound emerged as particularly potent, surpassing the standard reference in effectiveness and displaying negligible sedation (Alagarsamy et al., 2009).

Additional Applications

The research also delves into the synthesis and evaluation of derivatives for positive inotropic activities, demonstrating several compounds' favorable activities compared with standard drugs. This suggests potential applications in cardiovascular diseases (Li et al., 2008).

Future Directions

The future directions for these compounds involve their potential use as anticancer agents . They may be useful as templates for future design, optimization, and investigation to produce more potent anticancer analogs . Further studies are needed to evaluate their druggability .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-26-16-10-8-15(9-11-16)21-19(25)13-27-20-23-22-18-12-7-14-5-3-4-6-17(14)24(18)20/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQLKRDYFIMVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

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